molecular formula C26H23NO4 B15312219 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

Cat. No.: B15312219
M. Wt: 413.5 g/mol
InChI Key: VHUQIDVQDWXPQO-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at position 3. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C26H23NO4/c1-16-7-6-12-22-17(16)13-14-27(24(22)25(28)29)26(30)31-15-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,23-24H,13-15H2,1H3,(H,28,29)

InChI Key

VHUQIDVQDWXPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Fmoc Protection of Precursor Amines

The foundational step in synthesizing this compound involves protecting the secondary amine of the tetrahydroisoquinoline precursor with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amine with Fmoc chloride (Fmoc-Cl) in the presence of a tertiary base such as triethylamine (TEA) or sodium carbonate (Na₂CO₃) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride and forming the protected intermediate. Critical parameters include maintaining a stoichiometric excess of Fmoc-Cl (1.2–1.5 equivalents) and rigorous exclusion of moisture to prevent hydrolysis of the reagent.

Pictet-Spengler Cyclization for Core Structure Formation

The tetrahydroisoquinoline core is constructed via a Pictet-Spengler cyclization, which condenses an Fmoc-protected phenethylamine derivative with a carbonyl source such as glyoxylic acid. For example, Fmoc-protected 3-methylphenethylamine reacts with glyoxylic acid monohydrate in ethanol under acidic conditions (e.g., sulfuric acid or acetic acid) to form the six-membered tetrahydroisoquinoline ring. The reaction mechanism involves imine formation followed by electrophilic aromatic substitution, with the methyl group at the 5-position arising from the substituent on the starting phenethylamine. Yields for this step range from 48% to 71%, depending on the electronic and steric properties of the starting material.

Carboxylic Acid Functionalization

The carboxylic acid at the 1-position of the tetrahydroisoquinoline is introduced during the cyclization step by incorporating glyoxylic acid as the carbonyl component. Post-cyclization, the acid functionality may require deprotection if ester intermediates are formed. For instance, methyl esters generated during side reactions can be hydrolyzed using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF). The free acid is isolated by acidifying the reaction mixture to pH 5–6, precipitating the product, which is then purified via recrystallization or column chromatography.

Industrial Production and Scale-Up Considerations

Process Optimization Strategies

Industrial synthesis prioritizes cost efficiency and reproducibility. Automated peptide synthesizers are adapted for large-scale production, enabling sequential Fmoc protection and cyclization steps with minimal manual intervention. Continuous-flow reactors have been employed to enhance mixing and heat transfer during the exothermic Pictet-Spengler reaction, reducing side product formation. Key optimizations include:

  • Solvent selection : Replacing DCM with ethyl acetate for improved environmental and safety profiles.
  • Catalyst loading : Reducing thionyl chloride (SOCl₂) usage by 30% through stepwise addition, as demonstrated in patent CN112110868A.

Automation in Large-Scale Synthesis

Robotic systems enable parallel synthesis of multiple batches, with in-line HPLC monitoring to ensure consistent purity (>98%). A representative protocol involves:

  • Fmoc protection : 5-methylphenethylamine (1.0 kg) reacted with Fmoc-Cl (1.2 equivalents) in DMF at 25°C for 4 hours.
  • Cyclization : Treated with glyoxylic acid (1.5 equivalents) in ethanol/water (4:1) at 60°C for 12 hours.
  • Purification : Acidification to pH 5.5, filtration, and crystallization from ethanol/water yields 780 g (62%) of product.

Mechanistic Insights into Key Reactions

Reaction Kinetics of Fmoc Protection

Kinetic studies reveal that Fmoc protection follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DMF at 25°C. The reaction is accelerated by polar aprotic solvents, which stabilize the transition state through dipole interactions. Side reactions, such as over-alkylation, are suppressed by maintaining a pH of 8–9 via controlled base addition.

Cyclization Mechanisms and Stereochemical Control

The Pictet-Spengler cyclization proceeds through a chair-like transition state, favoring the cis-diastereomer of the tetrahydroisoquinoline. Stereochemical outcomes are influenced by the solvent dielectric constant, with ethanol producing a 3:1 cis/trans ratio compared to 5:1 in acetic acid. Chiral auxiliaries, such as (R)-BINOL, have been employed to achieve enantiomeric excesses >90% in asymmetric syntheses.

Comparative Analysis of Methodological Approaches

Solution-Phase vs. Solid-Phase Synthesis

Parameter Solution-Phase Solid-Phase
Yield (%) 60–75 45–60
Purity (%) 95–98 90–95
Scalability High Moderate
Purification Complexity Moderate Low

Solution-phase methods, while requiring extensive purification, offer higher yields and are preferred for kilogram-scale production. Solid-phase approaches, though limited by resin loading capacity, simplify purification through filtration.

Yield and Purity Considerations

  • Fmoc protection : Yields range from 85–92% in DMF vs. 78–85% in DCM due to superior solubility of intermediates.
  • Cyclization : Ethanol/water mixtures (4:1) achieve 71% yield vs. 52% in pure acetic acid, attributed to improved proton availability.

Purification and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) resolves the target compound from de-Fmoc byproducts. Retention times typically range from 12–14 minutes under isocratic conditions (65% acetonitrile).

Crystallization and Filtration Protocols

Recrystallization from ethanol/water (7:3) at 4°C yields needle-like crystals with 99.5% purity. Filtration under reduced pressure with 0.2 μm nylon membranes ensures particulate-free product.

Case Studies in Process Development

Optimization of Reaction Conditions

A case study from patent CN112110868A demonstrated that stepwise addition of thionyl chloride reduced reagent waste by 22%, while maintaining a 95% conversion rate. Adjusting the pH to 8–9 during the coupling step minimized racemization, enhancing enantiomeric purity from 88% to 96%.

Troubleshooting Common Synthetic Challenges

  • Low cyclization yields : Traced to residual moisture in glyoxylic acid; solved by azeotropic drying with toluene.
  • Ester hydrolysis : Mitigated by replacing LiOH with enzymatic catalysis (lipase CAL-B), achieving 98% selectivity for the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is widely used in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a family of Fmoc-protected tetrahydroisoquinoline and heterocyclic carboxylic acids. Key structural comparisons include:

Compound Name Substituents Carboxylic Acid Position Molecular Formula Molecular Weight Key Features
Target Compound 5-methyl 1 C₂₆H₂₃NO₄ ~413.47* Methyl enhances hydrophobicity; Fmoc provides UV detection capability
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 5-fluoro 3 C₂₅H₂₀FNO₄ 417.43 Fluorine increases electronegativity, potentially improving binding affinity
(S)-2-(((Fmoc)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid None (parent structure) 3 C₂₅H₂₁NO₄ 399.44 Lacks substituents; serves as a baseline for activity comparisons
1-{[(Fmoc)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid 3,3-dimethyl (indole core) 5 C₂₆H₂₃NO₄ 413.46 Indole scaffold may alter π-π stacking interactions

*Calculated based on structural similarity to and .

  • Methyl vs. Fluorine’s electron-withdrawing nature may enhance hydrogen bonding in the fluoro derivative .
  • Carboxylic Acid Position: Positioning at C1 (target) vs. C3 (other tetrahydroisoquinolines) could influence intramolecular hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

Physicochemical Properties

  • Methyl substitution may lower melting points due to reduced crystallinity.
  • Spectroscopic Data :
    • IR : Expected peaks at ~1720 cm⁻¹ (C=O of Fmoc) and ~1650 cm⁻¹ (carboxylic acid) .
    • NMR : Methyl groups resonate at δ 2.3–3.0 ppm (cf. δ 2.55–2.99 in ).

Biological Activity

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Fmoc-THIQ) is a derivative of tetrahydroisoquinoline, which is recognized for its potential in medicinal chemistry. This article examines the biological activity of Fmoc-THIQ, focusing on its synthesis, structural characteristics, and therapeutic applications.

Structural Characteristics

Fmoc-THIQ features a tetrahydroisoquinoline core, which is known for its diverse biological properties. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development. Its molecular formula is C25H23N2O4C_{25}H_{23}N_{2}O_{4} with a molecular weight of approximately 401.45 g/mol .

Synthesis

The synthesis of Fmoc-THIQ typically involves several steps:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Fmoc Protection : The amino group is protected using the Fmoc group to prevent side reactions during subsequent synthetic steps.
  • Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine) to allow for further functionalization or coupling with other amino acids .

Biological Activity

While specific biological activity data for Fmoc-THIQ is limited, compounds within this class are generally recognized for their potential bioactivity due to their ability to interact with various biological targets. Notably:

  • Role in Drug Development : Fmoc-THIQ serves as a building block for peptide-based drugs, which can influence various biological pathways depending on the peptides synthesized from it .
  • Antimicrobial and Antioxidant Properties : Similar compounds have demonstrated antimicrobial and antioxidant activities in various studies. For instance, derivatives of tetrahydroisoquinoline have been shown to exhibit inhibitory effects against bacterial strains .

Case Studies

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

  • Inhibition Studies : Research has indicated that certain tetrahydroisoquinoline derivatives inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide biosynthesis and has implications in treating autoimmune diseases .
  • Antimicrobial Activity : A study assessing the antimicrobial efficacy of structurally similar compounds found moderate activity against Gram-positive and Gram-negative bacteria . This suggests that Fmoc-THIQ could potentially exhibit similar properties.
  • Peptide Synthesis Applications : The use of Fmoc-THIQ in peptide synthesis has been documented, highlighting its role in generating bioactive peptides that may possess therapeutic benefits .

Research Findings

Recent findings emphasize the importance of tetrahydroisoquinoline derivatives in medicinal chemistry:

Study Findings
Umesha et al. (2009)Identified DHODH inhibitors with potential immunosuppressive properties .
MDPI Research (2023)Demonstrated the ability of tetrahydroisoquinoline derivatives to inhibit NDM-1 .
Various Antimicrobial StudiesShowed moderate activity against multiple bacterial strains .

Q & A

Basic Question

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) to separate impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
  • HPLC (Reverse-Phase) : Employ C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .

Critical Step : Pre-purify crude products via acid-base extraction (if carboxylic acid is ionizable) to remove unreacted starting materials .

How can researchers address stability issues during storage?

Advanced Question

  • Storage Conditions :
    • Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation .
    • Avoid moisture by using desiccants (e.g., silica gel) .
  • Decomposition Risks :
    • Monitor for Fmoc group cleavage (via HPLC) under prolonged storage; reformulate as a stable salt (e.g., sodium or ammonium carboxylate) if degradation occurs .
    • Avoid exposure to strong acids/bases or reducing agents, which accelerate decomposition .

How should contradictory spectroscopic data be analyzed?

Advanced Question

Replicate Experiments : Confirm reproducibility under identical conditions .

Impurity Profiling : Use LC-MS to detect byproducts (e.g., deprotected intermediates or oxidation products) .

Dynamic NMR : Investigate conformational flexibility or rotamers causing signal splitting .

Cross-Validation : Compare with computational models (DFT for NMR shifts) or X-ray crystallography for absolute configuration .

Example : Discrepancies in carbonyl signals may arise from solvent polarity effects; re-run NMR in deuterated DMSO or CDCl₃ .

What strategies optimize synthetic yield for this compound?

Advanced Question

  • Coupling Efficiency :
    • Use excess coupling reagents (e.g., EDCI/HOBt) and monitor reaction completion via Kaiser test for free amines .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance Fmoc stability, while additives (e.g., DIEA) improve solubility .
  • Temperature Control : Maintain reactions at 0–25°C to prevent Fmoc cleavage or racemization .
  • Scale-Up Adjustments : Increase mixing efficiency (e.g., mechanical stirring) and reduce reaction volume to minimize side pathways .

Data-Driven Approach : Design of Experiments (DoE) to evaluate variables (e.g., reagent stoichiometry, pH) .

How can researchers assess biological interactions of this compound?

Advanced Question

  • Enzyme Assays :
    • Use fluorescence polarization or SPR (surface plasmon resonance) to study binding to target enzymes (e.g., proteases or kinases) .
  • Cellular Uptake :
    • Label with fluorophores (e.g., FITC) and track via confocal microscopy in live cells .
  • Toxicity Screening :
    • Perform MTT assays on cell lines (e.g., HEK293 or HeLa) to evaluate cytotoxicity at varying concentrations .

Mechanistic Insight : Pair with molecular docking simulations to predict binding modes .

What are the critical parameters for ensuring reproducibility in synthesis?

Advanced Question

  • Reagent Quality : Use freshly distilled amines and anhydrous solvents to prevent side reactions .
  • Stoichiometric Precision : Calibrate balances and pipettes; validate with control reactions .
  • Documentation : Record exact conditions (e.g., humidity, stirring speed) in lab notebooks .
  • Batch Analysis : Compare NMR and HPLC profiles across batches to identify variability sources .

How can degradation products be identified and mitigated?

Advanced Question

  • Accelerated Stability Studies :
    • Expose the compound to stress conditions (heat, light, pH extremes) and analyze via LC-MS .
  • Common Degradants :
    • Hydrolysis of the Fmoc group (detectable via loss of UV absorbance at 301 nm) .
    • Oxidation of the tetrahydroisoquinoline ring (monitor via new MS peaks) .
  • Mitigation : Add antioxidants (e.g., BHT) or stabilize with lyophilization .

What computational tools aid in designing derivatives of this compound?

Advanced Question

  • Molecular Modeling :
    • Software : Schrödinger Suite or AutoDock for docking studies .
    • Parameters : Optimize steric/electronic effects by modifying the methyl group or introducing halogens .
  • ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability and toxicity .
  • QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with activity data .

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